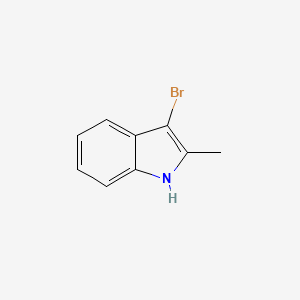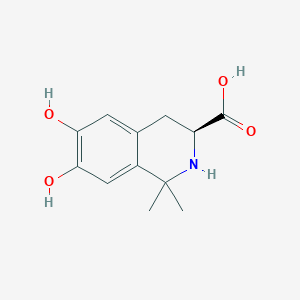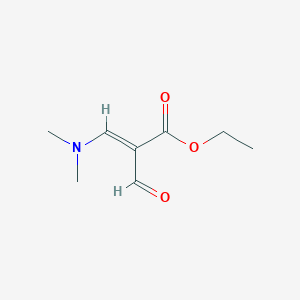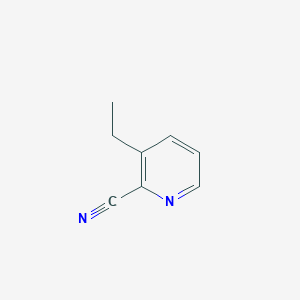
3-Ethynyl-2-methylpyridine
概要
説明
3-Ethynyl-2-methylpyridine is a compound that belongs to the class of organic molecules known as pyridines, which are characterized by a six-membered ring structure containing one nitrogen atom and five carbon atoms. The specific structure of 3-ethynyl-2-methylpyridine includes a methyl group attached to the second carbon of the pyridine ring and an ethynyl group attached to the third carbon. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Another example is the synthesis of 2,4-substituted [1,8]naphthyridines from 3-(2-amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, which are obtained through Pd-catalyzed carbonylative coupling followed by a domino conjugate addition/annulation reaction . These methods demonstrate the versatility of pyridine derivatives in forming complex structures.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine showcases the importance of steric hindrance provided by substituents, which can protect the pyridine nitrogen from electrophilic attack . X-ray data confirm that the ground-state conformation of such molecules agrees with the predicted effects of steric hindrance .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic sites. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, for instance, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses . The reactivity of these compounds can be further modified by introducing different substituents, as seen in the synthesis of 5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine, which is a potent mGlu5 receptor antagonist with anxiolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the formation of low-melting trihydrates of 4-methylpyridine indicates the importance of hydrogen bonding and the ability of water molecules to form condensed rings, which affect the melting point of the compound . Additionally, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrates the impact of functional groups on the antioxidant properties of pyridine derivatives .
科学的研究の応用
Synthesis and Structure Analysis
3-Ethynyl-2-methylpyridine plays a role in various synthetic processes. For example, in the formation of palladium complexes, 2-ethynylpyridine derivatives have been used as starting materials. These processes involve the methylation of the resulting complexes to yield specific compounds, and their structure and properties are further analyzed using calculations and spectroscopic measurements (Haindl et al., 2016).
Catalysis and Organic Synthesis
In the field of organic synthesis, derivatives of 3-Ethynyl-2-methylpyridine have been employed as catalysts. For example, in the ortho-ethynylation of phenols, a process catalyzed by GaCl3 in the presence of specific pyridine derivatives, resulting in high yields of ortho-ethynylated products. This reaction is significant in organic chemistry, demonstrating the utility of pyridine derivatives in facilitating complex chemical reactions (Kobayashi et al., 2002).
Electrophoretic Separation
In analytical chemistry, methylpyridines including 3-Ethynyl-2-methylpyridine analogs are used to study the relationship between pH and separation in capillary electrophoresis. These studies have helped in understanding the electrophoretic mobilities and charge calculations, which are crucial in the separation and analysis of various compounds (Wren, 1991).
Pharmaceutical Research
3-Ethynyl-2-methylpyridine derivatives are also explored in pharmaceutical research. For instance, derivatives of 3-amino-2-methylpyridine were identified as ligands for specific bromodomains, a discovery that was made through automatic docking and validated through protein crystallography. These findings can potentially contribute to the development of new drugs and therapeutic agents (Marchand et al., 2016).
Material Science and Nanotechnology
In material science, derivatives of 3-Ethynyl-2-methylpyridine are used in the synthesis of compounds like CdS films through chemical vapor deposition methods. These applications are significant in the development of new materials with specific electronic and optical properties (Buckingham et al., 2017).
特性
IUPAC Name |
3-ethynyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-6-9-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFZJLXMLPGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561272 | |
| Record name | 3-Ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-2-methylpyridine | |
CAS RN |
30413-55-9 | |
| Record name | 3-Ethynyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynyl-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

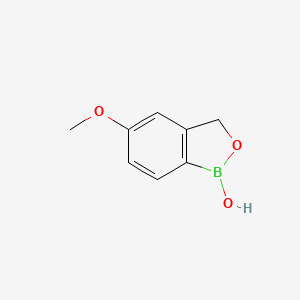
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
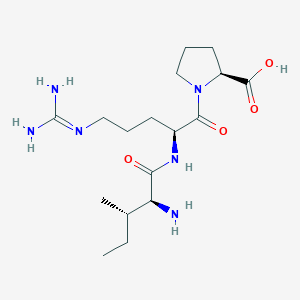
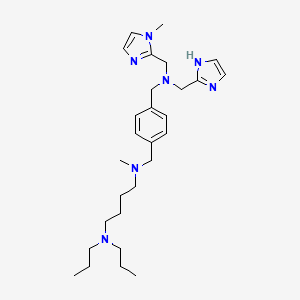
![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
